1-Nitro-3-(1-propen-1-yl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-(1-propen-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-propenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-(1-propen-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The propenyl group can participate in substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Nitro-3-(1-propen-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Nitro-3-(1-propen-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .
Comparison with Similar Compounds
Phenyl-2-nitropropene: Similar in structure but with different positioning of the nitro and propenyl groups.
1-Nitro-2-(prop-1-en-1-yl)benzene: Another isomer with the nitro group in a different position on the benzene ring .
Uniqueness: Its ability to undergo selective reactions makes it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-3-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H3/b4-2+ |
InChI Key |
CIEWKRXAENFCEM-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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